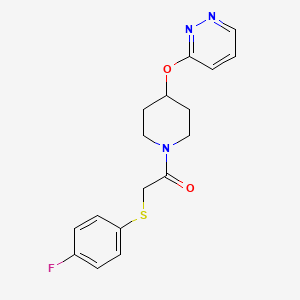

2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c18-13-3-5-15(6-4-13)24-12-17(22)21-10-7-14(8-11-21)23-16-2-1-9-19-20-16/h1-6,9,14H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAIVBJGFLUMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent under basic conditions to form the fluorophenyl thioether.

Pyridazin-3-yloxy Intermediate: The pyridazin-3-yloxy group is introduced through a nucleophilic substitution reaction involving a pyridazine derivative and an appropriate leaving group.

Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the pyridazin-3-yloxy intermediate in the presence of a coupling reagent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

作用机制

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its pyridazin-3-yloxy-piperidine core and fluorophenylthio-ethanone motif. Below is a detailed comparison with analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Variations :

- The target compound’s pyridazine moiety distinguishes it from analogs with pyridine () or isoxazole () cores. Pyridazines are less common in the evidence but may offer distinct electronic properties for binding interactions.

- Triazole-containing analogs () emphasize sulfur bridges (thioethers), which are critical for stability and bioactivity .

Substituent Effects :

- Fluorophenyl groups are conserved across all compounds, suggesting their role in hydrophobic interactions or metabolic stability.

- Piperidine vs. Triazole : The target’s piperidine-pyridazine combination may enhance conformational flexibility compared to rigid triazole derivatives ().

Synthetic Routes :

- Thioether formation is a common strategy (e.g., ’s S-substituted triazoles), though the target compound’s synthesis likely requires specialized coupling of pyridazine-3-ol with piperidine .

Biological Data :

- Triazole-thioether analogs (e.g., 3d in ) show antimicrobial activity, implying that the target compound’s thioether linkage and fluorophenyl group may confer similar properties .

- Toxicity data from (e.g., LD₅₀ values) highlight the importance of substituent choice in safety profiles .

Research Implications and Gaps

- Structural Optimization : Replacing pyridine with pyridazine (as in the target compound) could modulate solubility or target affinity, but empirical data are needed.

- Activity Screening : The antimicrobial success of triazole-thioether analogs () warrants testing the target compound against similar pathogens.

- Synthetic Challenges : Efficient coupling of pyridazin-3-yloxy to piperidine remains unexplored in the evidence; methods from (e.g., tert-butyl carbamate protection) may be adaptable .

生物活性

The compound 2-((4-Fluorophenyl)thio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (commonly referred to as Compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural features:

- Thioether Group : The presence of a sulfur atom linked to a fluorinated phenyl group enhances lipophilicity and may influence receptor binding.

- Piperidine Ring : This cyclic structure is known for its role in various bioactive compounds, often acting as a pharmacophore.

- Pyridazine Moiety : Known for its diverse biological activity, this heterocyclic component may contribute to the compound's interaction with biological targets.

Compound A exhibits several mechanisms of action that are crucial for its biological activity:

- Receptor Modulation : Preliminary studies suggest that Compound A interacts with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways. This modulation can lead to various physiological effects, including mood regulation and neuroprotection.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

In Vitro Studies

Research has demonstrated that Compound A displays significant biological activity in vitro:

- Antiproliferative Effects : In cancer cell lines, Compound A has shown to inhibit cell growth, suggesting potential as an anticancer agent. For instance, studies indicate an IC50 value in the micromolar range against various tumor cell lines.

- Antimicrobial Activity : Preliminary assessments have revealed that Compound A possesses antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Evaluation of Anticancer Properties | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with an IC50 of 5 µM. |

| Study 2 : Antimicrobial Activity Assessment | Showed efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |

| Study 3 : Neuroprotective Effects | Exhibited protective effects against oxidative stress-induced neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases. |

Pharmacological Potential

The diverse biological activities of Compound A suggest several pharmacological applications:

- Cancer Therapy : Given its antiproliferative effects, further investigation into its use as a chemotherapeutic agent is warranted.

- Neurology : Its neuroprotective properties could be explored for conditions such as Alzheimer's disease and Parkinson's disease.

- Infectious Diseases : The antimicrobial activity indicates potential as a new class of antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。